Tetradecyl-4-ethylpyridinium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
35014-84-7 |
|---|---|
Molecular Formula |
C21H38ClN |
Molecular Weight |
340 g/mol |
IUPAC Name |
4-ethyl-1-tetradecylpyridin-1-ium;chloride |
InChI |
InChI=1S/C21H38N.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-22-19-16-21(4-2)17-20-22;/h16-17,19-20H,3-15,18H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ANAAMBRRWOGKGU-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)CC.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)CC.[Cl-] |
Synonyms |
TDEPC tetradecyl-4-ethylpyridinium tetradecyl-4-ethylpyridinium chloride |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Alkylation and Quaternization Strategies for Tetradecyl-4-ethylpyridinium Synthesis
The fundamental approach to synthesizing this compound involves the direct reaction of 4-ethylpyridine (B106801) with a suitable tetradecylating agent, typically a 1-halo-tetradecane such as 1-bromotetradecane (B124005) or 1-chlorotetradecane. The lone pair of electrons on the nitrogen atom of the 4-ethylpyridine acts as a nucleophile, attacking the electrophilic carbon of the tetradecyl halide and displacing the halide ion to form the quaternary ammonium (B1175870) salt.
The efficiency of the quaternization reaction is influenced by several factors, including the choice of solvent, reaction temperature, and reaction time. Solvents play a crucial role in facilitating the reaction; polar aprotic solvents are often favored as they can stabilize the charged transition state of the SN2 reaction.
To enhance reaction rates and improve yields, various optimization strategies have been explored for the synthesis of analogous long-chain alkylpyridinium salts. These strategies are directly applicable to the synthesis of this compound. For instance, refluxing the reactants in a suitable solvent is a common practice.
| Parameter | Condition | Yield (%) | Reference |
| Solvent | Ethanol | Good | rsc.org |
| Acetonitrile (B52724) | High | ||
| Toluene | Good | researchgate.net | |
| Solvent-free | Good to Excellent | researchgate.net | |
| Temperature | Reflux | Varies | rsc.orgresearchgate.net |
| 80 °C | High | researchgate.net | |
| Time | 6-50 hours | Varies | rsc.org |
| 24 hours | Good | researchgate.net | |
| 5-15 minutes (Microwave) | Excellent | nih.govnih.gov | |
| This table presents a summary of reaction conditions and yields for the synthesis of analogous long-chain alkylpyridinium salts, which can be extrapolated for the synthesis of this compound. |
The choice of precursors directly impacts the final product. The primary precursors are 4-ethylpyridine and a tetradecyl halide. The nature of the halide in the alkylating agent (e.g., bromide, chloride, iodide) determines the initial counterion of the resulting pyridinium (B92312) salt. Iodides are generally more reactive than bromides, which are in turn more reactive than chlorides, following the trend of leaving group ability in SN2 reactions. nih.gov
The counterion can be subsequently exchanged through metathesis reactions to introduce other anions, which can modify the physical and chemical properties of the ionic liquid. For instance, treatment with a silver salt of a non-coordinating anion can be used to replace the halide.
Derivatization of the Pyridinium Ring and Alkyl Chain for Structure-Function Studies
To investigate structure-activity relationships (SAR), modifications can be introduced to both the pyridinium ring and the tetradecyl chain. Such studies are crucial for tailoring the properties of the compound for specific applications.
Derivatization of the alkyl chain, for instance, by varying its length, has been shown to significantly influence the antimicrobial and surfactant properties of quaternary ammonium compounds. nih.govacs.orgmdpi.com Studies on similar compounds have demonstrated that the length of the alkyl chain can impact the compound's ability to interact with and disrupt microbial cell membranes. mdpi.com While specific derivatization of the ethyl group at the 4-position of this compound is not extensively documented, modifications at this position could potentially influence the steric and electronic properties of the pyridinium head group.
Advanced Synthetic Approaches (e.g., Green Chemistry Considerations)
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of quaternary ammonium salts like this compound, green chemistry principles can be applied to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.
Microwave-assisted synthesis has emerged as a powerful tool in this regard. researchgate.netnih.govnih.govheteroletters.org Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.govnih.gov Furthermore, solvent-free reaction conditions, where the reactants are mixed and heated without a solvent, represent another green approach that minimizes waste and simplifies product purification. researchgate.net
Purification and Isolation Protocols for Research-Grade Compounds
Obtaining high-purity this compound is essential for reliable research findings. The purification method depends on the nature of the impurities and the desired purity level.
Recrystallization is a common technique for purifying solid ionic liquids. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution.
Extraction can be employed to remove unreacted starting materials or byproducts. For instance, washing the crude product with a non-polar solvent like diethyl ether can remove unreacted tetradecyl halide.
Ion-exchange chromatography is a powerful technique for exchanging the counterion and removing halide impurities. The pyridinium salt is passed through a column packed with an ion-exchange resin that has been pre-loaded with the desired counterion. nih.gov
Distillation and adsorption are other methods that can be used for the purification of ionic liquids, depending on their physical properties and the nature of the impurities. nih.gov
| Purification Method | Description | Applicability |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | For solid pyridinium salts. |
| Liquid-Liquid Extraction | Separating components based on their differential solubilities in two immiscible liquid phases. | To remove non-ionic impurities. |
| Adsorption | Using a solid adsorbent to remove impurities from a solution. | For removing specific impurities. |
| Ion-Exchange Chromatography | Separating ions based on their affinity to an ion-exchange resin. | For counterion exchange and removal of ionic impurities. |
| This table summarizes common purification techniques applicable to this compound. |
Supramolecular Assembly and Interfacial Phenomena
Micellar and Vesicular Aggregate Formation
In aqueous environments, Tetradecyl-4-ethylpyridinium molecules, above a certain concentration, aggregate to form structures such as micelles and vesicles. This process is primarily driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrocarbon tails and water molecules. semanticscholar.org The formation of these aggregates is a cooperative process that occurs above a specific concentration known as the critical micelle concentration (CMC). akjournals.com
For comparison, the CMC of the closely related compound, tetradecylpyridinium bromide, in aqueous solution has been reported. nist.gov The introduction of an ethyl group at the 4-position of the pyridinium (B92312) ring is expected to increase the hydrophobicity of the headgroup region. semanticscholar.orgmdpi.com This increased hydrophobicity would likely lead to a lower CMC value for this compound compared to its unsubstituted counterpart, as the molecule has a greater tendency to escape the aqueous environment. semanticscholar.org
Table 1: Critical Micelle Concentration (CMC) of Related Alkylpyridinium Surfactants
| Surfactant | Solvent | Temperature (°C) | CMC (mol/L) |
| Tetradecylpyridinium Bromide | Water | 25 | ~2.3 x 10⁻³ |
| Cetylpyridinium (B1207926) Bromide | Water | 30-45 | Varies with temp. |
| Cetylpyridinium Chloride | Water | 30-45 | Varies with temp. |
Note: This table presents data for related compounds to provide context, as specific CMC data for this compound was not found in the searched sources.
The morphology of the aggregates formed by this compound is highly sensitive to external conditions such as temperature, surfactant concentration, and the presence of electrolytes (ionic strength).
Temperature: For ionic surfactants, the relationship between temperature and CMC is often not linear, typically exhibiting a U-shaped curve where the CMC initially decreases with temperature, reaches a minimum, and then increases. akjournals.comrsc.org This behavior is a result of the complex interplay between the temperature-dependent hydrophobic effect and the electrostatic repulsion between the head groups. rsc.org At higher temperatures, the hydration of the hydrophilic head group decreases, which can favor aggregation.
Concentration: As the concentration of the surfactant increases well above the CMC, transitions in aggregate morphology can occur. Spherical micelles may grow into cylindrical or worm-like micelles, and at even higher concentrations, more complex structures like hexagonal and lamellar liquid crystalline phases can form. mdpi.comtandfonline.com
Ionic Strength: The addition of an electrolyte (increasing the ionic strength) to a solution of an ionic surfactant like this compound generally leads to a decrease in the CMC. akjournals.com The added ions can screen the electrostatic repulsion between the positively charged pyridinium head groups in the micelles, thereby making it easier for the surfactant molecules to aggregate. researchgate.net This effect also promotes the growth of micelles and can induce transitions to other aggregate shapes.
The self-assembled structures of alkylpyridinium surfactants are diverse. At concentrations just above the CMC, they typically form spherical micelles. As the concentration increases, these can transition into larger, elongated structures. For some long-chain alkylpyridinium salts, the formation of thermotropic liquid crystalline phases, such as the smectic A phase, has been observed, where the molecules are arranged in layers. tandfonline.com Vesicles, which are enclosed bilayer structures, can also be formed, particularly in the presence of certain additives or under specific preparation conditions. semanticscholar.org The formation of these various structures is a hallmark of the rich phase behavior of these surfactants.
Adsorption Behavior at Interfaces (e.g., Liquid-Air, Liquid-Solid)
The amphiphilic character of this compound also drives its adsorption at various interfaces, such as the boundary between a liquid and air or a liquid and a solid. This property is fundamental to its action as a surfactant, as it leads to a reduction in interfacial tension. kibron.comresearchgate.net
At the liquid-air interface, this compound molecules orient themselves with their hydrophobic tetradecyl tails directed towards the air and their hydrophilic pyridinium heads remaining in the aqueous phase. This arrangement lowers the surface tension of the water. The adsorption process is often diffusion-controlled at short times, meaning the rate of adsorption is governed by how quickly surfactant molecules can diffuse from the bulk solution to the interface. researchgate.net As the interface becomes more crowded, a monolayer is formed. The effectiveness of a surfactant is often judged by how much it can lower the surface tension.
The adsorption of this compound onto solid substrates is highly dependent on the nature of the substrate surface.
Charged Substrates: On a negatively charged substrate (like silica (B1680970) or certain clays (B1170129) at neutral pH), the positively charged pyridinium head group will lead to strong electrostatic attraction, driving the adsorption process. At low concentrations, the surfactant molecules may lie flat on the surface. As the concentration increases, they can form aggregates on the surface, sometimes referred to as hemimicelles or admicelles, which can eventually lead to the formation of a complete bilayer, reversing the surface charge.
Uncharged Substrates: On uncharged or hydrophobic substrates, the adsorption is primarily driven by hydrophobic interactions between the tetradecyl tail and the surface. The surfactant molecules will adsorb with their hydrophobic tails in contact with the substrate, exposing their hydrophilic head groups to the aqueous solution. This can render a hydrophobic surface more hydrophilic.
Intermolecular Interactions and Complexation Studies
The solution behavior of amphiphilic molecules like this compound is profoundly influenced by their interactions with other chemical species. These interactions are pivotal in various applications, from formulation science to biological systems. This section delves into the complexation of this compound with polymeric systems, polyelectrolytes, other amphiphilic molecules, and biological mimics.
The interaction between cationic surfactants such as this compound and polymers, particularly those bearing an opposite charge (anionic polyelectrolytes), is a well-documented phenomenon driven by a combination of electrostatic and hydrophobic forces. While specific studies detailing the interaction of this compound with a wide range of polymers are not extensively available in the public domain, the principles governing these interactions can be inferred from studies on analogous systems.
Research on similar cationic surfactants, such as those with varying alkyl chain lengths, and their interaction with anionic polyelectrolytes like poly(acrylic acid) (PAA) or poly(styrene sulfonate) (PSS), reveals a cooperative binding process. This process is often characterized by a critical aggregation concentration (CAC), which is the concentration of the surfactant at which binding to the polymer begins. This is typically lower than the critical micelle concentration (CMC) of the surfactant in the absence of the polymer. The binding is driven by the initial electrostatic attraction between the positively charged pyridinium headgroup and the negatively charged groups on the polyelectrolyte. This is followed by hydrophobic interactions between the tetradecyl tails of the surfactant molecules, leading to the formation of micelle-like aggregates along the polymer chain.
The strength and nature of this interaction are influenced by several factors, including the charge density of the polyelectrolyte, the concentration of both the surfactant and the polymer, the ionic strength of the solution, and temperature. For instance, increasing the charge density of the polyelectrolyte generally leads to a stronger interaction and a lower CAC.
While specific binding isotherm or calorimetric data for this compound with common polyelectrolytes are not readily found in published literature, the table below provides illustrative data for a similar system, the interaction between sodium dodecyl sulfate (B86663) (an anionic surfactant) and poly(acrylic acid) (an anionic polyelectrolyte), to demonstrate the type of data used to characterize these interactions. nih.gov
Table 1: Illustrative Thermodynamic Data for Surfactant-Polyelectrolyte Interaction (Sodium Dodecyl Sulfate and Poly(acrylic acid))
| Parameter | Value | Technique |
|---|---|---|
| Critical Aggregation Concentration (CAC) | ~2.4 mM | Isothermal Titration Calorimetry (ITC) |
| Saturation Concentration (Cs) | ~13.3 mM | Isothermal Titration Calorimetry (ITC) |
| Enthalpy of Interaction (ΔH) | Negative (Exothermic) | Isothermal Titration Calorimetry (ITC) |
Note: This data is for a model system and is intended to be illustrative of the parameters used to characterize surfactant-polyelectrolyte interactions. Specific values for this compound would require experimental determination.
The interaction with neutral polymers is generally weaker and primarily driven by hydrophobic interactions. In such cases, the polymer can penetrate the micellar structure of the surfactant, leading to changes in the CMC and aggregation number.
The interaction of this compound with other amphiphilic molecules, such as other surfactants or lipids in biological membranes, is fundamental to its behavior in mixed systems and its biological activity.
Association with other Surfactants:
When mixed with other surfactants, this compound can form mixed micelles. The properties of these mixed micelles, such as their size, shape, and CMC, depend on the nature of the other surfactant (anionic, cationic, non-ionic, or zwitterionic) and the mixing ratio. In mixtures with anionic surfactants like sodium dodecyl sulfate (SDS), strong synergistic interactions are expected due to the electrostatic attraction between the oppositely charged headgroups. This often leads to a significant reduction in the CMC of the mixed system compared to the CMCs of the individual surfactants.
Interaction with Biological Mimics (e.g., Liposomes):
Liposomes, which are vesicles composed of phospholipid bilayers, are commonly used as models for biological membranes. The interaction of cationic surfactants like this compound with liposomes is of significant interest due to its implications for drug delivery and cytotoxicity.
The positively charged pyridinium headgroup can interact electrostatically with the negatively charged phosphate (B84403) groups on the phospholipids. The hydrophobic tetradecyl tail can then insert into the hydrophobic core of the lipid bilayer. This insertion can lead to a variety of effects on the liposome (B1194612), including:
Changes in membrane fluidity: The incorporation of the surfactant can disrupt the packing of the phospholipid tails, leading to an increase in membrane fluidity.
Alteration of phase transition temperature: The temperature at which the lipid bilayer transitions from a gel phase to a liquid-crystalline phase can be altered.
Induction of leakage: At higher concentrations, the surfactant can disrupt the integrity of the liposome, leading to the leakage of its encapsulated contents.
Fusion or fission of vesicles: The presence of the surfactant can promote the fusion of smaller vesicles into larger ones or the breakdown of larger vesicles.
Table 2: Illustrative Calorimetric Data for Cationic Surfactant-Liposome Interaction
| Surfactant Concentration (mol%) | Main Phase Transition Temperature (Tm) of Phospholipid (°C) | Enthalpy of Transition (ΔH) (kcal/mol) |
|---|---|---|
| 0 | 41.5 | 8.7 |
| 5 | 39.8 | 7.5 |
| 10 | 37.2 | 6.1 |
Note: This data is hypothetical and for illustrative purposes. The actual values would depend on the specific surfactant, phospholipid, and experimental conditions.
The extent of these interactions is dependent on the concentration of this compound, the lipid composition of the liposome (e.g., the presence of cholesterol or charged lipids), and the experimental conditions. Understanding these interactions is crucial for designing effective and safe drug delivery systems and for predicting the biological effects of this compound.
Mechanistic Investigations of Bioactivity
Elucidation of Anti-Microbial Action Mechanisms at the Molecular and Cellular Level
The antimicrobial efficacy of Tetradecyl-4-ethylpyridinium, a member of the quaternary ammonium (B1175870) compounds (QACs), is attributed to a series of interactions that disrupt microbial viability. Its cationic nature and amphiphilic structure, possessing both a positively charged hydrophilic head and a long hydrophobic alkyl chain, are central to its mode of action.
The initial site of action for this compound is the microbial cell surface. The positively charged pyridinium (B92312) head group is electrostatically attracted to the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This initial binding is a critical step that facilitates subsequent disruptive processes.
Following this electrostatic interaction, the long tetradecyl hydrophobic tail penetrates and integrates into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity and fluidity. The process is analogous to the action of other cationic surfactants, which leads to a disorganization of the membrane, creating pores and leading to the leakage of essential intracellular components like ions, metabolites, and proteins. This loss of membrane integrity ultimately results in cell death. For instance, the closely related compound Tetradecyl pyridinium chloride has been shown to be effective against bacterial strains like Streptococcus mutans and Staphylococcus aureus by disrupting their cell membranes. biosynth.com
Beyond membrane disruption, this compound chloride (TDEPC) has been demonstrated to exert significant effects on intracellular components and metabolic pathways, even at sub-lethal concentrations. oup.com Studies on Bacteroides gingivalis have shown that TDEPC can modulate the activity of key hydrolytic enzymes. oup.comnih.gov
At increasing concentrations, TDEPC has a variable effect on different enzymes. For example, the activity of alkaline phosphatase was observed to initially increase at lower concentrations of TDEPC, but then significantly decrease at higher concentrations. oup.comnih.gov In contrast, the activity of a trypsin-like protease was significantly reduced even at low concentrations of TDEPC. oup.comnih.gov The levels of N-acetyl-beta-glucosaminidase remained relatively constant at lower concentrations before decreasing at higher concentrations. oup.comnih.gov This suggests that TDEPC can selectively interfere with specific metabolic activities and protein functions within the bacterial cell.
The table below summarizes the observed effects of TDEPC on the specific activity of various hydrolytic enzymes in Bacteroides gingivalis.
| TDEPC Concentration (mg/l) | Alkaline Phosphatase Activity | N-acetyl-beta-glucosaminidase Activity | Trypsin-like Protease Activity |
| 0 (Control) | Baseline | Constant | Baseline |
| Low (e.g., 5-10) | Initial Increase | Approximately Constant | Significant Reduction |
| High (e.g., 15-20) | Significant Decrease | Significant Decrease | Further Reduction |
This data is based on descriptive findings from studies on Bacteroides gingivalis. oup.comnih.gov
The physiological and growth kinetics of bacteria are significantly impacted by the presence of this compound chloride (TDEPC). In continuous culture studies of Bacteroides gingivalis, both the maximum specific growth rate and biomass levels were found to decrease with increasing concentrations of TDEPC. oup.comnih.gov Complete inhibition of growth was observed when the TDEPC concentration reached 40 mg/l. oup.comnih.gov
Molecular Basis of Interaction with Nucleic Acids (DNA/RNA)
While direct studies on the interaction between this compound and nucleic acids are not extensively detailed in the available literature, the fundamental chemical properties of the molecule allow for well-founded inferences about its potential interactions with DNA and RNA.
As a cationic surfactant, this compound possesses a positively charged head group. This cationic nature facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA and RNA). This interaction can lead to the formation of a complex between the surfactant and the nucleic acid.
This complexation can neutralize the negative charges on the nucleic acid, leading to a condensation or compaction of the genetic material. Such condensation is a known phenomenon for various cationic lipids and surfactants when they interact with DNA and RNA. The hydrophobic interactions among the long alkyl chains of the surfactant molecules bound to the nucleic acid can further stabilize these condensed structures. While not specifically documented for TDEPC, a patent application mentions its potential to interact with DNA. googleapis.com
Structure-Activity Relationship Studies in Biocidal and Biological Contexts
The biological activity of quaternary ammonium compounds, including this compound, is intricately linked to their molecular structure. The relationship between the compound's structural features—such as the length of its alkyl chain, the nature of the pyridinium headgroup, and the associated counterion—and its biocidal efficacy has been the subject of detailed scientific investigation. These studies are crucial for understanding its mechanism of action and for the rational design of new, more effective antimicrobial agents.
The lipophilicity conferred by the long alkyl chain is a critical determinant of the biological activity of alkylpyridinium salts. The general mechanism of action for these cationic surfactants involves the disruption of microbial cell membranes. The positively charged pyridinium head interacts with the negatively charged components of the cell surface, while the hydrophobic alkyl tail penetrates the lipid bilayer, leading to membrane disorganization, leakage of cytoplasmic contents, and ultimately, cell death. mdpi.comd-nb.info
The length of the alkyl chain significantly influences the efficiency of this process. Research on various N-alkyl pyridinium compounds has shown that antimicrobial potency is strongly dependent on the chain length. mdpi.com
Key Research Findings:
Optimal Chain Length: Studies on various series of quaternary ammonium compounds (QACs) consistently demonstrate that biocidal activity increases with the length of the alkyl chain up to an optimal point, after which the activity tends to decrease. nih.gov This "cut-off" effect is attributed to a balance between the compound's ability to partition into the bacterial membrane and its solubility in the aqueous phase. For many bacteria and fungi, the optimal antimicrobial effectiveness is observed for compounds with alkyl chains ranging from 10 to 14 carbon units. d-nb.infonih.gov The C14 chain of this compound places it within this range of high potency.
Activity against Bacteroides gingivalis: A specific study on this compound chloride (TDEPC) demonstrated its significant physiological effects on the bacterium Bacteroides gingivalis, which is associated with periodontal disease. The study showed that increasing concentrations of TDEPC led to a decrease in both the maximum specific growth rate and biomass levels of the bacterium. nih.gov Complete inhibition of growth was observed at a TDEPC concentration of 40 mg/l. nih.gov
Enzyme Inhibition: The same study found that TDEPC affects the production of various hydrolytic enzymes in B. gingivalis. The levels of trypsin-like protease were significantly reduced even at low concentrations of TDEPC (5-10 mg/l). nih.gov In contrast, alkaline phosphatase levels initially increased before decreasing at higher concentrations. nih.gov These findings indicate that this compound exerts its biocidal effects not only by gross membrane disruption but also by interfering with specific cellular metabolic processes at sublethal concentrations. nih.gov
The table below summarizes the effect of this compound chloride (TDEPC) on Bacteroides gingivalis.
| Parameter | Effect of Increasing TDEPC Concentration | Citation |
| Maximum Specific Growth Rate | Decreased | nih.gov |
| Biomass Level | Decreased | nih.gov |
| Trypsin-like Protease | Significantly Reduced | nih.gov |
| Alkaline Phosphatase | Initially Increased, then Decreased | nih.gov |
| N-acetyl-beta-glucosaminidase | Constant at low concentrations, then Decreased | nih.gov |
The bioactivity of this compound is not solely dependent on its alkyl chain; the pyridinium moiety and its associated counterion also play crucial roles in its mechanism of action.
The Pyridinium Moiety:
The pyridinium group serves as the hydrophilic, cationic head of the molecule. Its positive charge is fundamental to the initial step of the biocidal mechanism: the electrostatic attraction to the predominantly negatively charged surfaces of microbial cells. d-nb.infomdpi.com This interaction facilitates the accumulation of the compound at the cell surface, a prerequisite for the subsequent disruption of the cell membrane by the hydrophobic tail. mdpi.com The aromatic nature of the pyridinium ring can also contribute to interactions with membrane components.
The Counterion:
While often considered a spectator in the biological activity of cationic surfactants, the counterion can influence the compound's physicochemical properties and, consequently, its biocidal potency. nih.govresearchgate.net
Key Research Findings on Counterion Effects:
Membrane Destabilization: Studies on pyridinium salts with various counterions (e.g., Cl⁻, Br⁻, I⁻, NO₃⁻) have shown that the nature of the anion can affect the surfactant's ability to destabilize model membranes, such as erythrocytes and planar lipid membranes. nih.govresearchgate.net
Varying Efficacy: In one study, the highest efficiency in membrane destabilization was observed for the bromide (Br⁻) counterion, while the nitrate (B79036) (NO₃⁻) was the least effective. nih.govresearchgate.net The chloride (Cl⁻) counterion, as found in this compound chloride, showed an intermediate effect. nih.govresearchgate.net
Mechanism of Influence: The influence of the counterion is attributed to factors like the mobility and hydrated radii of the anions, which can modify the surface potential of the target membrane. nih.govresearchgate.net The effect of anions on the local water structure (differentiating between water-ordering "kosmotropes" and water-disordering "chaotropes") can also play a role in how the cationic surfactant interacts with the membrane bilayer. nih.govresearchgate.net However, in some studies on other bis-quaternary ammonium compounds, the effect of the counterion (chloride vs. bromide vs. iodide) on the minimum inhibitory concentration (MIC) was found to be insignificant. uq.edu.au
The table below summarizes the relative efficiency of different counterions in destabilizing model membranes when paired with a pyridinium cation.
| Counterion | Relative Efficiency in Membrane Destabilization | Citation |
| Br⁻ | Highest | nih.gov, researchgate.net |
| Cl⁻ | Intermediate | nih.gov, researchgate.net |
| ClO₄⁻ | Intermediate | nih.gov |
| BF₄⁻ | Significant (Hemolysis), Lower (BLM Destruction) | nih.gov, researchgate.net |
| I⁻ | Intermediate | nih.gov |
| NO₃⁻ | Lowest | nih.gov, researchgate.net |
Advanced Research Applications in Chemical Science and Engineering
Catalytic Roles in Organic Transformations
Pyridinium-based ionic liquids are recognized for their potential in catalysis, where they can act as both solvents and catalysts, often leading to enhanced reaction rates and selectivity. longdom.orgresearchgate.net Their application can contribute to greener chemical processes by replacing volatile organic solvents. ijirset.com
Phase Transfer Catalysis in Multiphase Systems
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. ijirset.commdpi.com A phase transfer catalyst works by transporting a reactant from one phase to another where the reaction can proceed. ijirset.com Quaternary ammonium (B1175870) salts, like Tetradecyl-4-ethylpyridinium, are classic examples of phase transfer catalysts. mdpi.com
The catalytic mechanism involves the amphiphilic cation. The positively charged pyridinium (B92312) head has an affinity for anions in the aqueous phase, while the long tetradecyl tail provides solubility in the organic phase. This allows the cation to form an ion pair with an aqueous reactant anion and shuttle it across the phase boundary into the organic phase, where it can react with an organic substrate. After the reaction, the catalyst cation can return to the aqueous phase to begin the cycle anew. This process allows for faster reactions and higher yields under milder conditions, and can reduce or eliminate the need for hazardous solvents. ijirset.com While specific applications for N-tetradecyl-4-ethylpyridinium chloride are noted in patent literature, the principle is well-established for this class of compounds. google.comgoogle.com
| Catalyst Type | General Structure | Role in Multiphase Systems |
| Quaternary Ammonium Salt | R₄N⁺X⁻ | Transports anions from aqueous to organic phase |
| This compound | [C₁₄H₂₉(C₂H₅)C₅H₄N]⁺X⁻ | Functions as a detergent-like agent to solubilize reactants across phase boundaries |
| Quaternary Phosphonium Salt | R₄P⁺X⁻ | Similar to ammonium salts, often with higher thermal stability |
Applications in Heterogeneous and Homogeneous Catalysis
The distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. ijirset.com In homogeneous catalysis, the catalyst is in the same phase as the reactants, maximizing contact between them. ijirset.com In heterogeneous catalysis, the catalyst is in a separate phase, which simplifies catalyst recovery and reuse. mdpi.com Pyridinium-based ionic liquids have been successfully employed in both domains.
As homogeneous catalysts , pyridinium ILs can dissolve a wide range of reactants and other catalysts, creating a unique reaction environment that can enhance reaction rates and selectivity. longdom.org For example, pyridinium-based ILs have been used as the solvent and catalyst system for hydrosilylation reactions, demonstrating high conversion rates in biphasic systems that allow for easy separation of products. mdpi.com They have also been used to catalyze the Hantzsch synthesis of 1,4-dihydropyridine (B1200194) derivatives, which are important pharmaceutical scaffolds. researchgate.net
In heterogeneous catalysis , these ionic liquids can be immobilized on solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation characteristic of heterogeneous catalysts. The structural features of this compound, with its long alkyl chain, make it suitable for immobilization, creating a catalytically active surface.
Investigations into Reaction Kinetics and Selectivity
The kinetics and selectivity of reactions catalyzed by pyridinium salts are highly dependent on the specific structure of the cation and the nature of the anion. The length of the alkyl chain on the pyridinium cation is a critical factor. longdom.orgaip.org
Selectivity: The unique environment provided by an ionic liquid can steer a reaction towards a desired product, enhancing selectivity. For instance, in hydrosilylation reactions catalyzed by metal complexes dissolved in pyridinium ILs, it was observed that the presence of a double bond in the cation's alkyl chain could lead to competitive side reactions, thus lowering the selectivity for the desired product. mdpi.com This highlights that the saturated nature of the tetradecyl and ethyl groups in this compound is advantageous in preventing such side reactions. The choice of anion associated with the cation can also significantly alter the interactions within the catalytic system and thereby influence the reaction outcome. researchgate.net
Separation Science and Extraction Processes
The amphiphilic nature of this compound makes it a valuable tool in separation science, particularly for extracting specific chemical species from complex mixtures. researchgate.net Ionic liquids are increasingly seen as green alternatives to volatile organic compounds in extraction processes. researchgate.net
Liquid-Liquid Extraction of Specific Chemical Species (e.g., Metal Ions, Organic Acids)
Liquid-liquid extraction (LLE) is a process used to separate compounds based on their different solubilities in two immiscible liquid phases, typically water and an organic solvent. cresp.orgepa.gov The efficiency of LLE can be greatly enhanced by using an extractant like this compound.
Metal Ion Extraction: The extraction of metal ions from aqueous solutions is crucial for hydrometallurgy and waste treatment. Cationic surfactants can form ion pairs with anionic metal complexes, transferring them from the aqueous phase to an organic phase. While direct studies on this compound are limited, the principle is demonstrated by the use of similar compounds like cetylpyridinium (B1207926) chloride (which has a C16 chain) to extract organic anions. libretexts.org The mechanism would involve the formation of a neutral, organic-soluble ion pair between the this compound cation and a target anionic species.
Organic Acid Extraction: Pyridinium-based ILs have been investigated for the extraction of organic compounds, such as toluene, from alkanes. researchgate.net The performance of these extractions, measured by distribution coefficients and selectivity, is influenced by the structure of the IL, including the alkyl chain length on the cation. acs.org For the extraction of organic acids from an aqueous solution, the this compound cation would act as an ion-pairing agent for the deprotonated acid (carboxylate anion), facilitating its transfer into an organic solvent. This is a common strategy to enhance the extraction of valuable organic acids from fermentation broths or industrial wastewater. libretexts.org
| Application | Target Species | Role of this compound |
| Metal Ion Separation | Anionic Metal Complexes (e.g., [AuCl₄]⁻) | Forms a hydrophobic ion pair for extraction into an organic phase. |
| Organic Acid Recovery | Carboxylate Anions (R-COO⁻) | Acts as an ion-pairing agent to pull the anion from the aqueous phase. |
| Aromatic/Alkane Separation | Aromatic compounds (e.g., Toluene) | Acts as a selective extraction solvent (as an ionic liquid). |
Development as Stationary Phases or Mobile Phase Additives in Chromatography
Chromatography is a laboratory technique for the separation of a mixture. contractlaboratory.com It involves a stationary phase and a mobile phase. Ionic liquids are finding applications in various chromatographic techniques, including as components of the stationary phase or as additives to the mobile phase. nih.govresearchgate.net
Stationary Phases: this compound could be chemically bonded to a solid support, such as silica (B1680970), to create a novel stationary phase for high-performance liquid chromatography (HPLC). The long tetradecyl chain would provide strong hydrophobic interactions (typical of reversed-phase chromatography), while the pyridinium ring could offer unique selectivity through π-π and electrostatic interactions with analytes. Research on separating pyridinium cations has shown that phenyl-bonded stationary phases are effective due to these π-π interactions. nih.gov
Mobile Phase Additives: Adding an ionic liquid to the mobile phase can significantly improve chromatographic separations. researchgate.net As an additive, this compound would function as an ion-pairing reagent. In reversed-phase HPLC, it would pair with acidic analytes, neutralizing their charge and increasing their retention on the non-polar stationary phase. This allows for better separation of compounds that would otherwise elute too quickly. The concentration of the additive can be adjusted to fine-tune the retention and selectivity of the separation.
Utilization in Preconcentration and Sample Preparation Techniques
In analytical chemistry, the accurate determination of trace and ultra-trace level analytes from complex matrices often requires preliminary steps of separation and preconcentration. nih.gov this compound, as a cationic surfactant, is investigated for its utility in advanced sample preparation techniques such as cloud-point extraction (CPE) and solid-phase extraction (SPE). These methods enhance the sensitivity and selectivity of analytical measurements by concentrating the target analyte and removing interfering matrix components. nih.govthermofisher.com
Cloud-Point Extraction (CPE): CPE is a green analytical chemistry technique that uses the phase-separation property of surfactants in aqueous solutions. nih.gov The process involves adding a surfactant to the sample at a concentration above its critical micelle concentration (CMC). mdpi.com When the solution is heated above a specific temperature, known as the cloud point temperature (CPT), the surfactant solution becomes turbid and separates into two phases: a small-volume, surfactant-rich phase and a large-volume, aqueous phase. mdpi.commdpi.com Hydrophobic analytes, or those that can be made hydrophobic through complexation, are partitioned into the micellar core and thus concentrated in the surfactant-rich phase. nih.govmdpi.com
Cationic surfactants like alkyl pyridinium halides are utilized in these extraction processes. nih.gov The efficiency of CPE can be influenced by several factors, including the type and concentration of the surfactant, pH, temperature, and ionic strength of the solution. nih.govmdpi.com For ionic surfactants, pH can be a critical factor in inducing phase separation, sometimes eliminating the need for temperature changes. mdpi.com The long tetradecyl chain of this compound provides a strong hydrophobic character, while the pyridinium head group provides the cationic nature, making it a candidate for the extraction of specific types of analytes.
Solid-Phase Extraction (SPE): SPE is a versatile sample preparation method used to isolate and concentrate analytes from a liquid sample by partitioning them onto a solid sorbent. lodz.plscpscience.com The process typically involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the retained analyte. lodz.pl The sorbent material can be modified to selectively retain specific analytes. Ionic liquids, including pyridinium-based salts, are employed to modify sorbent surfaces or act as agents in the extraction process. conicet.gov.arresearchgate.net For instance, N-tetradecyl-4-ethylpyridinium chloride has been noted in the context of solid-phase microextraction (SPME), a miniaturized form of SPE. justia.com The cationic nature of this compound allows it to be used in ion-exchange SPE to retain anionic species or as a pairing agent in reversed-phase SPE to retain anionic analytes on nonpolar sorbents.
The following table provides a comparative overview of these two preconcentration techniques where a compound like this compound could be applied.
| Feature | Cloud-Point Extraction (CPE) | Solid-Phase Extraction (SPE) |
| Principle | Phase separation of a surfactant solution above its cloud point temperature to concentrate analytes in a surfactant-rich phase. mdpi.com | Analyte partitioning between a liquid sample and a solid sorbent material. lodz.pl |
| Primary Role of Surfactant | Acts as the extraction solvent, forming micelles that encapsulate the analyte. nih.gov | Can be used to modify the sorbent surface or as an ion-pairing agent in the mobile phase. conicet.gov.ar |
| Advantages | High preconcentration factors, low cost, simplicity, reduced use of organic solvents. nih.gov | High selectivity, variety of sorbents, easy automation, high recovery. lodz.pl |
| Key Parameters | Surfactant type and concentration, temperature, pH, ionic strength. mdpi.com | Sorbent type, sample pH, flow rate, elution solvent. lodz.pl |
Material Science and Engineering Implementations
The unique molecular structure of this compound, featuring a polar cationic head and a long nonpolar alkyl tail, makes it a versatile compound in material science and engineering. Its amphiphilic and ionic characteristics are leveraged in applications ranging from polymer composites to smart materials.
Compatibilization of Polymer Blends and Composites
In the creation of polymer blends and composites, achieving compatibility between chemically dissimilar components is a major challenge. Immiscible polymers or poor adhesion between a polymer matrix and a filler can lead to materials with inferior mechanical properties. Compatibilizers are additives that locate at the interface between phases, reducing interfacial tension and improving adhesion.
Pyridinium-based ionic liquids have been shown to be effective in this role. mdpi.com They can act as non-covalent functionalization agents for fillers like multi-walled carbon nanotubes (MWCNTs), promoting better dispersion and electrical conductivity within the polymer matrix. mdpi.com The mechanism often involves the ionic liquid facilitating improved polymer-filler interactions. mdpi.com
This compound, with its surfactant-like structure, can function as a compatibilizer. The long tetradecyl tail can interact with nonpolar polymer chains or fillers, while the charged pyridinium head can interact with more polar polymers or functional groups on a filler surface. This dual interaction helps to bridge the two phases, leading to a more homogenous and stable composite material with enhanced properties.
| Ionic Liquid Type | Polymer Matrix | Filler/Second Polymer | Observed Effect |
| Imidazolium-based mdpi.com | Polyetherimide (PEI) | MWCNTs | Enhanced electrical conductivity and dispersion of MWCNTs. mdpi.com |
| Imidazolium-based mdpi.com | Polymethyl Methacrylate (PMMA) | Graphene | Improved polymer-filler interactions. mdpi.com |
| Pyridinium-based (e.g., this compound) | Hypothetical: Polypropylene (PP) | Hypothetical: Polyamide (PA6) | Potential reduction in interfacial tension and improved phase morphology. |
| Phosphonium-based mdpi.com | Various | Conductive Fillers | Promotes electrical conductivity through non-covalent functionalization. mdpi.com |
Surface Functionalization for Enhanced Material Performance
Surface functionalization is a key technique for tailoring the surface properties of materials without altering their bulk characteristics. nih.gov This modification can introduce desired properties such as specific reactivity, biocompatibility, or altered surface energy. nih.gov
As a cationic surfactant, this compound can be used to modify surfaces through physical adsorption or electrostatic interaction. For materials with a negative surface charge (e.g., silica, certain clays (B1170129), or acid-treated polymers), the positively charged N-tetradecyl-4-ethylpyridinium cation will readily adsorb, forming a new surface layer. nzdr.rursc.org This process can reverse the surface charge and change the surface from hydrophilic to more hydrophobic, depending on the packing density of the adsorbed molecules. This modification can enhance lubrication, improve dispersion of the material in nonpolar media, or create a platform for further functionalization.
| Functionalization Strategy | Description | Potential Role of this compound |
| Electrostatic Self-Assembly | Layer-by-layer deposition of oppositely charged species. | Forms a cationic layer on a negatively charged substrate. |
| Adsorption from Solution | Spontaneous adsorption of molecules onto a surface to lower the system's free energy. nih.gov | Adsorbs onto various surfaces, modifying their wettability and charge. |
| Nanoparticle Capping | Molecules that bind to the surface of nanoparticles, providing stability and preventing aggregation. researchgate.net | Can act as a capping agent for negatively charged nanoparticles. |
| "One-Pot" Functionalization | A single-step process where a surface is immersed in a solution containing the functionalizing agent. nih.govnih.gov | Can be incorporated into single-step procedures to impart specific surface properties. |
Development of Anti-Fouling and Modified Coatings
Biofouling, the accumulation of unwanted microorganisms, plants, or algae on surfaces, is a significant problem in marine and industrial environments. researchgate.net Anti-fouling coatings are designed to prevent this accumulation, either by releasing biocides or by creating a surface that resists adhesion. researchgate.netbts.gov
Quaternary ammonium compounds, particularly those with long alkyl chains like the tetradecyl group, are known for their broad-spectrum antimicrobial activity. researchgate.net They act by disrupting the cell membranes of microorganisms. This compound chloride (TDEPC) has been identified as an antimicrobial agent in various contexts, including in encapsulated formulations and oral care products to prevent biofilm formation. epo.orggoogle.comgoogle.com
When incorporated into coatings, this compound can function as a biocide that leaches slowly from the paint matrix, preventing the settlement and growth of fouling organisms. Alternatively, its surfactant properties can be used to create low-adhesion surfaces. The modification of coating surfaces with such amphiphilic molecules can alter the surface energy and wettability, making it more difficult for organisms to attach firmly.
| Anti-Fouling Strategy | Mechanism | Example Agent |
| Biocidal Coatings | Release of toxic substances to kill or repel fouling organisms. researchgate.net | Copper Pyrithione, Zinc Pyrithione researchgate.net |
| Fouling-Release Coatings | Creation of a low-adhesion, "non-stick" surface from which fouling is easily removed. mdpi.com | Silicone-based polymers |
| Amphiphilic Coatings | Surfaces containing both hydrophilic and hydrophobic domains that deter protein adsorption and microbial attachment. | Polymers with polyethylene (B3416737) glycol (PEG) and fluorinated side chains |
| Conductive Polymer Coatings | Inhibition of cell growth through the presence of a conductive film. bts.gov | Polyaniline, Polypyrrole |
| Quaternary Salt Coatings | Disruption of microbial cell membranes. researchgate.net | This compound |
Integration into Smart Materials and Responsive Systems
Smart materials are advanced materials designed to exhibit a significant change in one or more properties in response to external stimuli, such as changes in temperature, pH, or an electric or magnetic field. google.com Ionic liquids are of great interest in this field due to their inherent conductivity, thermal stability, and tunable nature. acs.org
This compound, as an ionic liquid, possesses properties that make it a candidate for integration into responsive systems. Its ionic nature means it can respond to an electric field, which could be harnessed in electrochemical devices or actuators. A patent describes compositions containing N-tetradecyl-4-ethylpyridinium chloride that are responsive to stimuli like electricity for the controlled delivery of gasotransmitters. google.com Such systems can generate a therapeutic gas in a temporally and spatially controlled manner. google.com Furthermore, the amphiphilic character of this compound allows for self-assembly into structures like micelles, which can be designed to assemble or disassemble in response to changes in the chemical environment (e.g., pH or ionic strength), forming the basis for responsive delivery systems. acs.org
Research in Gene and Molecular Delivery Systems (Non-Clinical Context)
In the field of biotechnology research, the development of effective systems for delivering genetic material (like DNA and RNA) and other molecules into cells is crucial. Cationic lipids and polymers are primary candidates for non-viral delivery vectors because their positive charge allows them to electrostatically bind with negatively charged nucleic acids.
This compound possesses the fundamental structural features of a cationic amphiphile: a positively charged headgroup (the ethylpyridinium moiety) and a hydrophobic tail (the tetradecyl chain). This structure is analogous to many well-studied cationic lipids used in non-clinical research to formulate delivery vehicles. In an aqueous environment, these amphiphiles can self-assemble into supramolecular structures such as micelles or liposomes.
In a research context, these assemblies could be investigated for their ability to:
Complex with Nucleic Acids: The positively charged surface of the assemblies could bind to DNA or siRNA, condensing it into compact nanoparticles. This complexation protects the nucleic acids from degradation by enzymes.
Promote Endosomal Escape: Once inside the cell within an endosome, the delivery system must release its cargo into the cytoplasm. The specific chemistry of the cationic headgroup can influence this critical step.
While specific studies on this compound for gene delivery are not prominent, its properties align with the foundational principles of cationic amphiphile-based delivery systems. Research in this area would focus on characterizing the formation and stability of its self-assembled structures, their efficiency in complexing with molecules, and their subsequent interaction with model cell membranes, all within a strictly non-clinical, laboratory setting.
Design and Characterization of Non-Viral Gene Delivery Vectors
Currently, there is no scientific literature available that details the design, synthesis, or characterization of this compound as a primary component of non-viral gene delivery vectors. Research in the field of non-viral vectors often involves the synthesis and evaluation of novel cationic lipids or polymers capable of complexing with nucleic acids to form nanoparticles (lipoplexes or polyplexes) that can be delivered to cells. While numerous pyridinium-based compounds have been investigated for this purpose, specific studies focusing on the unique structure of this compound—with its tetradecyl tail and ethyl group at the 4-position of the pyridinium ring—are absent from peer-reviewed journals and databases.
Consequently, there is no available data on the physicochemical properties of this compound-based nanoparticles, such as their size, zeta potential, and stability, which are critical parameters for their function as gene delivery vectors.
Formulation and Evaluation of Nanocarriers for Molecular Cargo
In the realm of nanocarriers for molecular cargo, which includes liposomes, micelles, and other nanoparticle systems, this compound has not been a subject of published research. The formulation of such nanocarriers involves precise methodologies to encapsulate or attach therapeutic molecules, and their subsequent evaluation is critical to determine their efficacy.
There are no studies detailing the formulation of this compound into liposomes, micelles, or other types of nanoparticles for the purpose of carrying molecular cargo. As a result, key data points such as encapsulation efficiency, drug loading capacity, and the in vitro release kinetics of any model drug from a this compound-based nanocarrier system have not been reported. The influence of co-lipids or other excipients on the stability and performance of such hypothetical nanocarriers also remains unexplored.
Analytical and Characterization Methodologies for Tetradecyl 4 Ethylpyridinium
Spectroscopic Techniques for Structural and Conformational Analysis
Spectroscopic techniques are indispensable for the elucidation of the molecular structure and conformation of Tetradecyl-4-ethylpyridinium. These methods provide detailed information on the connectivity of atoms, the electronic environment of nuclei, and the nature of chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR provide unambiguous evidence for its molecular framework by identifying the chemical environments of the hydrogen and carbon atoms, respectively. nih.govlibretexts.org
In ¹H NMR, the signals corresponding to the protons on the pyridinium (B92312) ring are typically observed in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the positively charged nitrogen atom. pressbooks.pub The protons closer to the nitrogen atom (at the C2 and C6 positions) are expected to resonate at a lower field than those at the C3 and C5 positions. The ethyl group at the C4 position would show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The long tetradecyl chain would exhibit a triplet for the methylene group attached to the pyridinium nitrogen, a complex multiplet for the bulk of the methylene groups in the chain, and a terminal methyl triplet at a high field (upfield).
In ¹³C NMR spectroscopy, the carbon atoms of the pyridinium ring also appear downfield. The carbons directly bonded to the nitrogen (C2 and C6) and the carbon bearing the ethyl group (C4) would have distinct chemical shifts. The carbons of the tetradecyl chain would produce a series of signals in the aliphatic region of the spectrum. Two-dimensional NMR techniques like HSQC and HMBC can be used to definitively assign all proton and carbon signals and confirm the connectivity between the pyridinium head and the alkyl tail. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridinium Ring Protons (aromatic) | 7.5 - 9.0 | 125 - 150 |
| N-CH₂ (from tetradecyl chain) | ~4.5 | ~60 |
| Pyridinium-CH₂ (from ethyl group) | ~2.8 (quartet) | ~25 |
| Chain -(CH₂)₁₂- | 1.2 - 1.6 (multiplet) | 20 - 35 |
| Pyridinium-CH₂-CH₃ (from ethyl group) | ~1.3 (triplet) | ~14 |
| Chain -CH₃ | ~0.9 (triplet) | ~14 |
Note: Predicted values are based on data from analogous structures and may vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within this compound. cdnsciencepub.comresearchgate.net These methods are complementary and can be used to identify characteristic bonds. nih.gov
The IR and Raman spectra would be dominated by several key vibrational modes. The aromatic C-H stretching vibrations of the pyridinium ring are expected above 3000 cm⁻¹. cdnsciencepub.com The C=C and C=N stretching vibrations within the ring typically appear in the 1400-1650 cm⁻¹ region. researchgate.netresearchgate.net The long tetradecyl chain and the ethyl group would be identified by their characteristic aliphatic C-H stretching vibrations, appearing just below 3000 cm⁻¹ (symmetric and asymmetric stretches), as well as C-H bending (scissoring, wagging, twisting) vibrations in the 1350-1470 cm⁻¹ range. cardiff.ac.uk
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyridinium ring, which may be weak in the IR spectrum. cdnsciencepub.com The combination of both techniques provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of both the aromatic pyridinium head and the long alkyl tail. cdnsciencepub.comresearchgate.net
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| Pyridinium Ring C=C, C=N Stretches | 1400 - 1650 | IR, Raman |
| Aliphatic CH₂ Bending (Scissoring) | ~1465 | IR, Raman |
| Aliphatic CH₃ Bending (Umbrella) | ~1375 | IR |
Mass Spectrometry (MS) and Tandem MS Techniques
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For an ionic species like this compound, electrospray ionization (ESI) is the preferred method, as it allows the direct analysis of the intact cation. The resulting mass spectrum would show a prominent peak corresponding to the [M]⁺ cation, which is the this compound ion itself.
Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. nih.govchemguide.co.uk In an MS/MS experiment, the [M]⁺ ion of this compound is isolated and then subjected to collision-induced dissociation (CID). nih.gov The fragmentation patterns of quaternary ammonium (B1175870) compounds are well-characterized. libretexts.org Common fragmentation pathways for this molecule would include:
Cleavage of the N-alkyl bond: This would result in the loss of the tetradecyl chain as a neutral alkene (tetradecene) and the formation of a 4-ethylpyridine (B106801) fragment ion.
Fragmentation along the alkyl chain: Cleavage at various points along the C-C bonds of the tetradecyl chain can occur, leading to a series of fragment ions separated by 14 Da (the mass of a CH₂ group). libretexts.org
Loss of the ethyl group: Cleavage of the bond between the pyridinium ring and the ethyl group is also a possible fragmentation pathway.
These fragmentation patterns allow for the confirmation of the identities of both the pyridinium core and the long alkyl substituent. oup.com
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Description | Predicted m/z |
| [M]⁺ | Molecular Ion (Parent Cation) | 304.5 |
| [M - C₁₄H₂₈]⁺ | Fragment from loss of tetradecene | 108.1 |
| [M - C₂H₅]⁺ | Fragment from loss of ethyl radical | 275.4 |
UV-Visible and Fluorescence Spectroscopy for Interaction Studies
UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule and its interactions with other species. The chromophore in this compound is the pyridinium ring, which absorbs UV light. rsc.org The UV-Vis absorption spectrum is expected to show characteristic peaks corresponding to π → π* transitions within the aromatic system. sharif.edusharif.edu
Changes in the position (wavelength) and intensity (absorbance) of these peaks can provide information about the molecule's environment and its interactions. For instance, the formation of aggregates or interaction with solvents or other molecules can cause shifts in the absorption maxima. researchgate.net
Many pyridinium-based compounds also exhibit fluorescence. tandfonline.comresearchgate.net Fluorescence spectroscopy can be a highly sensitive method for studying interactions. Quenching or enhancement of the fluorescence signal upon the addition of another substance can indicate binding or complex formation. nih.gov These techniques are valuable for probing how this compound interacts with other molecules in solution. acs.org
Table 4: Spectroscopic Properties for Interaction Studies
| Technique | Property Measured | Information Gained |
| UV-Visible Spectroscopy | Light Absorption | Electronic transitions, concentration, environmental effects, molecular interactions. |
| Fluorescence Spectroscopy | Light Emission | Molecular structure, environmental sensitivity, binding interactions, quenching phenomena. |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for the separation and purity analysis of non-volatile compounds like this compound. rsc.orgresearchgate.net Given the ionic nature and long alkyl chain of the molecule, reversed-phase HPLC (RP-HPLC) is the most suitable approach. nih.gov
A typical RP-HPLC method would utilize a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. rsc.orgresearchgate.net The ionic nature of the compound can sometimes lead to poor peak shape (tailing) on silica-based columns; this can be mitigated by using a low pH mobile phase or by adding an ion-pairing agent. chromatographyonline.comoregonstate.edu Cyano-functionalized columns can also provide effective separation for quaternary ammonium compounds. researchgate.net
Detection is typically achieved using a UV detector, set to a wavelength where the pyridinium ring absorbs strongly (around 260 nm). nih.gov The purity of a sample is assessed by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The use of a photodiode array (PDA) detector can further aid in peak purity assessment by comparing spectra across the peak. sepscience.comchromforum.org
Table 5: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18, C8, or Cyano |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., ammonium formate) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at ~260 nm |
| Injection Volume | 5 - 20 µL |
Gas Chromatography (GC)
Direct analysis of quaternary ammonium salts like this compound by Gas Chromatography (GC) is generally not feasible due to their low volatility and thermal instability. However, pyrolysis-gas chromatography (Py-GC), often coupled with mass spectrometry (Py-GC/MS), serves as a powerful alternative for the structural elucidation and analysis of such compounds.
In Py-GC/MS, the sample is heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, more volatile fragments. These fragments are then introduced into the GC column for separation and subsequently identified by the mass spectrometer. For long-chain alkylpyridinium salts, pyrolysis typically results in the cleavage of the carbon-nitrogen bond. jst.go.jp The primary pyrolysis products expected from this compound would be the corresponding tertiary amine and an alkyl halide. The mechanism of pyrolysis for these salts has been a subject of study, with findings indicating that the carbon-nitrogen bond cleavage occurs preferentially. jst.go.jp
The application of Py-GC/MS allows for the qualitative identification of the original compound by analyzing its characteristic degradation products. nih.govacs.org The resulting chromatogram will show peaks corresponding to the volatile pyrolysis products, and the mass spectra of these peaks can be used to confirm their identity, thereby providing strong evidence for the structure of the parent quaternary ammonium salt. jst.go.jpacs.org
Table 1: Expected Pyrolysis Products of this compound in Py-GC/MS
| Original Compound | Expected Pyrolysis Product 1 | Expected Pyrolysis Product 2 |
|---|
Surface and Interfacial Analysis Techniques
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale. For a surfactant like this compound, AFM is invaluable for visualizing its self-assembly and adsorption behavior on various substrates.
When a dilute aqueous solution of a cationic surfactant is introduced to a negatively charged surface, such as mica, the surfactant molecules tend to adsorb and form aggregates. capes.gov.br At the initial stages of adsorption, small, island-like aggregates are typically observed. capes.gov.br As the concentration or time increases, these initial aggregates can grow and coalesce into larger patches, eventually forming a more uniform, close-packed film. capes.gov.br The morphology of these adsorbed layers can be influenced by factors such as the surfactant concentration, the nature of the substrate, and the presence of other ions in the solution. researchgate.net Studies on similar long-chain pyridinium surfactants have revealed the formation of various surface structures, from monolayers to more complex aggregates. nih.gov
Table 2: Typical Surface Morphologies of Adsorbed Cationic Surfactants as Observed by AFM
| Concentration Range | Observed Surface Morphology |
|---|---|
| Very Low | Isolated molecules or small clusters |
| Low to Intermediate | Patchy monolayers, island-like aggregates |
| Intermediate to High | Bilayer formation, more complete surface coverage |
Scanning Electron Microscopy (SEM) is another powerful technique for visualizing the morphological features of materials at the micro- and nanoscale. While AFM is typically used for surface topography in ambient or liquid environments, SEM provides information about the shape, size, and texture of solid samples in a vacuum.
To analyze a soluble compound like this compound using SEM, a solution of the compound is typically deposited on a substrate and the solvent is allowed to evaporate. The resulting dried sample is then coated with a thin layer of a conductive material, such as gold or palladium, to prevent charging effects from the electron beam.
SEM images of dried cationic surfactants, such as cetylpyridinium (B1207926) chloride (CPC), reveal the morphology of the resulting solid material. nepjol.infonih.gov The appearance can range from crystalline structures to more amorphous films, depending on the concentration of the initial solution and the drying conditions. For this compound, one would expect to observe the morphology of the bulk material after solvent evaporation, which could provide insights into its aggregation behavior in the solid state. The size of particles or aggregates can be measured from the SEM images. nepjol.info
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. For surfactants like this compound, which form micelles in aqueous solutions above their critical micelle concentration (CMC), zeta potential measurements provide crucial information about the surface charge of these aggregates.
As a cationic surfactant, this compound will have a positively charged head group. Consequently, the micelles formed from this surfactant will exhibit a positive zeta potential. The magnitude of the zeta potential is influenced by several factors, including the concentration of the surfactant, the ionic strength of the solution, and the pH. researchgate.net
The positive charge on the surface of the micelles leads to electrostatic repulsion between them, which contributes to the stability of the micellar solution by preventing aggregation and flocculation. researchgate.net The alkyl chain length of pyridinium-based ionic liquids has been shown to affect their physicochemical properties, which would include their aggregation behavior and, consequently, the characteristics of the resulting micelles. nih.gov
Table 3: Factors Influencing the Zeta Potential of this compound Micelles
| Factor | Expected Effect on Zeta Potential |
|---|---|
| Increasing Surfactant Concentration (above CMC) | Generally, a slight increase or stabilization of the positive zeta potential. |
| Increasing Ionic Strength (addition of salt) | A decrease in the magnitude of the positive zeta potential due to charge screening. |
Rheological Characterization of Solutions and Formulations
The rheological properties of solutions containing this compound are critical for understanding their flow behavior and for their application in various formulations. Rheological measurements can provide information on viscosity, viscoelasticity, and the presence of structured fluids.
Aqueous solutions of long-chain cationic surfactants, such as cetylpyridinium chloride (CPC), can exhibit complex rheological behavior. capes.gov.brresearchgate.net At low concentrations, these solutions typically behave as Newtonian fluids, with a constant viscosity. However, as the concentration increases, especially above the CMC, the formation of micelles can lead to an increase in viscosity. Furthermore, at higher concentrations or in the presence of certain additives (like salts or counter-ions), spherical micelles can transition into elongated, worm-like micelles. capes.gov.br These worm-like micellar solutions often exhibit pronounced viscoelastic properties and shear-thinning behavior.
The study of closely related compounds like cetylpyridinium chloride (CPC) in the presence of salts such as sodium salicylate (B1505791) has shown significant changes in rheological behavior, indicating the formation of viscoelastic solutions due to the growth of micellar aggregates. capes.gov.br Therefore, it is expected that aqueous solutions of this compound would also exhibit concentration-dependent viscosity and potentially viscoelastic behavior, particularly with the addition of appropriate counter-ions.
Table 4: Expected Rheological Behavior of Aqueous this compound Solutions
| Concentration Range | Expected Micellar Structure | Expected Rheological Behavior |
|---|---|---|
| Below CMC | Monomers | Newtonian, low viscosity |
| Above CMC (low conc.) | Spherical micelles | Newtonian, slightly increased viscosity |
X-ray Scattering Techniques for Supramolecular Architecture (e.g., Small-Angle X-ray Scattering - SAXS)
Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the structure of materials at the nanoscale, typically in the range of 1 to 100 nm. It is particularly well-suited for characterizing the size, shape, and arrangement of self-assembled structures, such as micelles, in solution.
SAXS studies on similar cationic surfactants, such as cetyltrimethylammonium chloride (CTACl), have provided direct observation of counterion condensation on the charged micelles. researchgate.net The analysis of SAXS data often involves fitting the experimental scattering curve to theoretical models for different particle shapes. This allows for the extraction of quantitative structural parameters. dannalab.com For this compound, SAXS would be instrumental in understanding how factors like concentration, temperature, and the presence of additives influence the transition between different micellar morphologies.
Table 6: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-ethylpyridine |
| 1-Halotetradecane |
| Cetylpyridinium chloride (CPC) |
| Sodium salicylate |
| Cetyltrimethylammonium chloride (CTACl) |
| Gold |
Electrochemical Methods for Redox Behavior and Stability
Electrochemical methods are crucial for characterizing the redox behavior and stability of N-alkylpyridinium compounds like this compound. Techniques such as cyclic voltammetry (CV) provide significant insights into the electron transfer processes, reduction potentials, and the stability of the resulting species. tandfonline.comwikipedia.org
Cyclic voltammetry involves scanning the potential of an electrode linearly with time in a solution containing the analyte and observing the resulting current. wikipedia.org For pyridinium cations, this technique helps to determine the potential at which the pyridinium ring is reduced. nih.gov Studies on various pyridinium salts show that the electrochemical reduction is often an irreversible process, particularly on electrodes like glassy carbon. nih.govresearchgate.net The reduction potential and the reversibility of the process can be highly dependent on the electrode material used, with platinum, gold, and carbon electrodes yielding different results. acs.orgrsc.org
The stability of the compound upon electrochemical reduction can also be assessed. The single-electron reduction of an N-alkylpyridinium salt generates a pyridinyl radical, and the stability of this radical is influenced by the substituents on the pyridinium ring. nih.gov Repeated cycling in CV experiments can reveal the chemical stability of the reduced forms; a decrease in current over successive cycles suggests that the generated species may be unstable and undergo subsequent chemical reactions. While specific studies detailing the redox potential and electrochemical stability of this compound were not found, the analysis of related alkylpyridinium compounds provides a framework for its characterization. For instance, the reduction potential is influenced by both steric and electronic effects of the substituents on the pyridinium ring. nih.gov
A hypothetical cyclic voltammetry experiment on this compound would provide data on its reduction peak potential, which indicates the ease of its reduction. The scan rate dependence of the peak potential and current can be used to investigate the kinetics of the electron transfer process. The following table illustrates the type of data that would be collected to characterize the compound's redox properties.
Table 1: Representative Data from a Hypothetical Cyclic Voltammetry Study of a Pyridinium Compound This table is illustrative and based on typical data for N-alkylpyridinium salts, not specific experimental results for this compound.
| Scan Rate (mV/s) | Cathodic Peak Potential (Epc vs. Ag/AgCl) (V) | Anodic Peak Potential (Epa vs. Ag/AgCl) (V) | Peak Separation (ΔEp) (mV) | Notes |
|---|---|---|---|---|
| 50 | -1.15 | N/A | N/A | Irreversible reduction, no corresponding oxidation peak observed. |
| 100 | -1.18 | N/A | N/A | Cathodic peak shifts to more negative potential with increasing scan rate, characteristic of irreversibility. |
| 200 | -1.22 | N/A | N/A | Peak current would be expected to increase with the square root of the scan rate for a diffusion-controlled process. |
| 500 | -1.28 | N/A | N/A | Further shift in peak potential confirms irreversible electron transfer kinetics. |
Conductivity and Surface Tension Measurements for Aggregation Properties
The aggregation properties of surfactants like this compound in solution are primarily characterized by the critical micelle concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) begin to self-assemble into larger aggregates called micelles. Conductometry and tensiometry are two common and effective methods for determining the CMC.
Studies on the closely related compounds tetradecylpyridinium bromide and tetradecylpyridinium chloride have demonstrated this principle. The specific conductivity is measured at various molal concentrations, and the CMC is determined from the breakpoint in the resulting graph. researchgate.net
Table 2: Representative Conductivity Data for Determining CMC of a Tetradecylpyridinium Salt in Water at 25°C Data adapted from studies on Tetradecylpyridinium Bromide (C14PyBr) and Tetradecylpyridinium Chloride (C14PyCl) for illustrative purposes. researchgate.net
| Concentration (mmol/kg) | Specific Conductivity (μS/cm) - C14PyBr | Specific Conductivity (μS/cm) - C14PyCl |
|---|---|---|
| 0.5 | 115 | 120 |
| 1.0 | 175 | 185 |
| 1.5 | 235 | 250 |
| 2.0 | 295 | 315 |
| 2.5 | 355 | 380 |
| 2.8 (CMC for C14PyBr) | ~380 | - |
| 3.0 | 395 | 445 |
| 3.5 (CMC for C14PyCl) | - | ~490 |
| 4.0 | 430 | 525 |
| 5.0 | 490 | 580 |
Surface Tension Measurements: Surface tension measurement is another standard technique for determining the CMC. Surfactant monomers are surface-active, meaning they preferentially adsorb at the air-water interface, which reduces the surface tension of the solution. As the surfactant concentration increases, the surface becomes progressively more saturated with monomers, causing a sharp drop in surface tension. At the CMC, the interface becomes fully saturated, and any additional surfactant molecules form micelles in the bulk solution rather than accumulating at the surface. Consequently, the surface tension remains relatively constant above the CMC. The concentration at which the surface tension plateaus is taken as the CMC. niscpr.res.inissstindian.org
Environmental Research and Fate in Model Systems
Investigating Environmental Persistence and Degradation Pathways (e.g., Biodegradation in Soil Microcosms)
The persistence of Tetradecyl-4-ethylpyridinium in the environment is largely governed by its susceptibility to microbial degradation. As a long-chain alkyl pyridinium (B92312) compound, its breakdown is influenced by the structure of both the alkyl chain and the pyridinium ring.
Research on analogous compounds, such as pyridinium-based ionic liquids, indicates that the biodegradation process often initiates with the oxidation of the alkyl side chain. Studies have shown that the length of the alkyl chain is a critical factor, with longer chains sometimes leading to more complete mineralization researchgate.net. For instance, in studies of 1-butyl, 1-hexyl, and 1-octyl-3-methylpyridinium bromides, the octyl-substituted compound was found to be "readily biodegradable," suggesting that the longer alkyl chain of this compound could also be susceptible to microbial attack researchgate.netrsc.org.
The degradation pathway can involve the sequential oxidation of the alkyl side chain at different positions researchgate.net. For example, the biotransformation of 1-butyl-3-methylpyridinium has been shown to proceed through the formation of hydroxylated intermediates on the butyl chain, ultimately leading to the generation of methylpyridine researchgate.net. While the pyridinium ring itself can be degraded, its breakdown is often a slower process compared to the initial oxidation of the alkyl substituent researchgate.net.
Studies on Cetylpyridinium (B1207926) Chloride (CPC), a 16-carbon alkyl pyridinium compound, provide more direct insights. At environmentally relevant concentrations (0.006–0.3 mg/L), CPC has been demonstrated to be readily biodegradable, with mineralization exceeding 60% within a 10-day window in standard tests researchgate.netuu.nlnih.gov. However, at higher concentrations (≥ 1 mg/L), CPC can exhibit inhibitory effects on the microbial communities responsible for its degradation researchgate.netuu.nlnih.gov.
The following table summarizes the biodegradation data for Cetylpyridinium Chloride, which can be considered indicative of the potential behavior of this compound.
| Test Concentration (mg/L) | Biodegradation Outcome | Timeframe | Reference |
|---|---|---|---|
| 0.006 - 0.3 | Readily biodegradable (>60% mineralization) | 10 days | researchgate.netuu.nlnih.gov |
| 1 | Inhibited degradation | - | researchgate.netuu.nl |
| 3 | Complete suppression of inoculum activity | - | researchgate.netuu.nl |
Studies on Interactions with Environmental Matrices (e.g., Soil Sorption, Aquatic Environments)
The positively charged nitrogen atom in the pyridinium ring of this compound dictates its strong interaction with negatively charged surfaces in the environment, such as clay minerals and organic matter in soil and sediments. This sorption behavior is a critical factor controlling its mobility and bioavailability.
The sorption of pyridinium-based ionic liquids to soil is a complex process. In many cases, the maximum amount of the compound that can be sorbed exceeds the cation exchange capacity (CEC) of the soil. This suggests that the initial sorption of the cationic molecules modifies the soil surface, creating conditions that favor further sorption in a multilayer process chemsafetypro.com. The length of the alkyl chain also plays a significant role, with longer chains generally leading to stronger sorption chemsafetypro.com.
The interaction of these compounds with soil can be described by various sorption isotherm models, such as the Freundlich and Langmuir models, which help to quantify the distribution of the chemical between the soil and water phases eajournals.orgcopernicus.orgusda.govnih.govresearchgate.net. The Freundlich isotherm, in particular, has been found to well-represent the sorption of various organic compounds in diverse soil types nih.govresearchgate.net.
The strong sorption of long-chain alkyl pyridinium compounds to soil particles has a dual effect on their environmental fate. On one hand, it reduces their mobility, thereby limiting their potential to leach into groundwater. On the other hand, this strong binding can reduce the bioavailability of the compound to microorganisms, potentially slowing down its biodegradation researchgate.netuu.nl.
In aquatic environments, the fate of this compound is also influenced by sorption to suspended solids and sediments. Due to their cationic nature, these compounds are largely removed during wastewater treatment through adsorption to sludge researchgate.net. Any residues that are discharged in treated effluent are likely to rapidly bind to suspended solids or sediments, which mitigates their toxicity to aquatic organisms but can lead to their accumulation in benthic environments researchgate.net.
The following table provides a qualitative summary of the expected interactions of this compound with environmental matrices, based on the behavior of similar compounds.
| Environmental Matrix | Interaction | Governing Factors | Implications |
|---|---|---|---|
| Soil | Strong sorption | Cation exchange capacity, clay content, organic matter content, alkyl chain length | Reduced mobility and leaching potential; potentially reduced bioavailability for biodegradation |
| Sediment | Strong sorption | Organic carbon content, particle size | Accumulation in benthic environments |
| Aquatic Systems | Partitioning to suspended solids | Concentration of suspended solids | Removal from the water column; potential for deposition in sediment |
Future Research Directions and Translational Opportunities
Computational Modeling and Simulation for Predictive Design and Optimization
Computational modeling is a powerful tool for predicting the behavior of molecules, saving time and resources in the laboratory. For tetradecyl-4-ethylpyridinium and its analogs, molecular dynamics (MD) and other simulation techniques can provide deep insights into their structure-property relationships.
Future research will likely focus on:
Predicting Aggregation Behavior: MD simulations can model how individual this compound molecules self-assemble in aqueous solutions to form micelles. researchgate.net These simulations can predict critical micelle concentration (CMC), micelle shape and size, and the degree of counter-ion binding. researchgate.netacs.org Understanding these parameters is crucial for applications ranging from detergency to drug delivery.
Force Field Development: A significant challenge in simulating ionic liquids and surfactants like pyridinium (B92312) salts is the accuracy of the force fields used. nih.govacs.org Standard nonpolarizable force fields often predict dynamics that are much slower than experimental observations, sometimes by an order of magnitude or more. nih.govacs.orgcore.ac.uk Future work will involve developing and refining polarizable force fields that better account for the strong electrostatic interactions and polarization effects in these systems, leading to more accurate predictions of transport properties like self-diffusion coefficients. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By building computational models based on a series of related pyridinium compounds, QSAR studies can predict the biological activity or physical properties of new derivatives like this compound. researchgate.net This is particularly useful for designing molecules with enhanced specific functionalities.
Integration with Advanced Materials and Nanotechnology Platforms
The functionalization of nanomaterials with pyridinium salts is a rapidly growing field, aiming to create hybrid materials with novel or enhanced properties. nih.gov The integration of this compound into such platforms holds considerable promise.
Key areas for future exploration include:
Functionalized Nanoparticles: Pyridinium compounds can be grafted onto the surface of various nanoparticles, such as those made of silica (B1680970) or iron oxide. nih.goviwaponline.comnih.gov This functionalization can be used to create reusable adsorbents for environmental remediation, such as removing pollutants like phosphates or heavy metals from water. nih.goviwaponline.comnih.gov For example, pyridinium-functionalized magnetic mesoporous silica nanoparticles have shown high efficiency and reusability in phosphate (B84403) removal. nih.goviwaponline.com
Targeted Drug Delivery: Nanoparticles functionalized with pyridinium moieties can be designed to target specific tissues. rsc.org For instance, pyridinium-functionalized gadolinium-based nanoparticles have demonstrated active targeting of cartilaginous tissue in vivo, opening avenues for imaging and therapy. rsc.org
Enhanced Antimicrobial Surfaces: By incorporating long-chain pyridinium salts into biopolymers like chitosan, it's possible to create nanoparticles with enhanced antimicrobial effectiveness against various bacteria. researchgate.net
Nanocarrier "Patching": An innovative strategy involves "patching" nanoparticles with extracellular vesicles (EVs). frontiersin.org This approach has been shown to significantly increase drug loading capacity and facilitate transport across biological barriers like the blood-brain barrier, which could be a future application for this compound-based systems. frontiersin.org
Below is a table summarizing the types of nanoparticles and their potential applications when functionalized with pyridinium derivatives.
| Nanoparticle Base | Functionalization | Potential Application | Supporting Evidence |
| Magnetic Mesoporous Silica (Fe₃O₄/SiO₂) | Pyridinium | Reusable adsorbent for phosphate removal from water. | nih.goviwaponline.com |
| Iron Oxide (Fe₃O₄) | Pyridine (B92270) derivative | Sorbent for preconcentration of lead and cadmium ions. | nih.gov |
| Gadolinium-based | Pyridinium Quaternary Ammonium (B1175870) | In vivo targeting of cartilaginous tissue for imaging and therapy. | rsc.org |
| Chitosan | Long-chain Pyridinium Salts | Increased antimicrobial effectiveness against Gram-positive bacteria. | researchgate.net |
Exploration of Synergistic Effects with Other Chemical Entities for Enhanced Functionality
The combination of this compound with other chemical agents could lead to synergistic effects, where the combined efficacy is greater than the sum of the individual components.
Future research should investigate:
Antimicrobial Synergy: Detergent-like molecules, including pyridinium salts, have been shown to act synergistically with antibiotics like penicillin against resistant strains of bacteria such as Staphylococcus aureus. nih.gov The sclerosing agent sodium tetradecyl sulfate (B86663), a compound with structural similarities to this compound, augmented penicillin's activity approximately 16-fold in one study. nih.gov This suggests a promising avenue for developing new formulations to combat antibiotic resistance.
Catalytic Systems: In chemical synthesis, pyridinium salts are used as phase-transfer catalysts. researchgate.net Combining them with other catalysts or oxidants, such as hydrogen peroxide and formic acid, can significantly enhance the efficiency of processes like the oxidative desulfurization of fuel. researchgate.net
Co-formulations in Drug Delivery: The co-loading of different therapeutic agents into a single nanocarrier system allows for synergistic interactions at the target site, which can improve treatment efficacy and reduce the risk of drug resistance. frontiersin.org
Development of Novel Analytical Probes Utilizing Pyridinium Derivatives
The inherent optical and electronic properties of the pyridinium ring make it an excellent scaffold for the design of chemical sensors and fluorescent probes. nih.gov
Promising research directions include:
Fluorescent Probes for Bioimaging: Pyridinium derivatives can be designed as fluorescent probes that are sensitive to their local environment, such as solvent polarity. nih.gov Their fluorescence can be "turned on" or enhanced upon binding to specific targets like liposomes or cell membranes, making them useful for bioimaging. nih.govnih.gov For example, styryl-pyridinium derivatives have been developed as fluorescent probes for detecting copper ions (Cu²⁺) with high selectivity and a low detection limit. bohrium.com
Sensors for Anions and Ion-Pairs: By incorporating specific binding sites, pyridinium-based molecules can be engineered to selectively detect anions like chloride or entire ion-pairs such as ZnCl₂ and AlCl₃. bohrium.com
Gas Sensors: Nanostructured conducting polymers like polypyrrole have been used to create resistive gas sensors that show a response to pyridine derivatives, suggesting a potential application in environmental monitoring or as detectors in gas chromatography. nih.gov
Two-Photon Microscopy Probes: Pyridinium-based probes can be designed for two-photon microscopy, which offers advantages like deeper tissue penetration and reduced photodamage for high-resolution biological imaging. nih.gov
The table below highlights some examples of pyridinium-based probes and their targets.
| Probe Type | Target Analyte | Detection Principle | Reference |
| D-π-A Styryl-Pyridinium Salt | Copper (Cu²⁺) | Fluorescence quenching | bohrium.com |
| Rosamine-Pyridinium Conjugate | Hydrogen Sulfide (H₂S) | Fluorescence turn-on | rsc.org |
| Pyrene-Pyridinium Conjugate | Sulfite | Colorimetric and ratiometric fluorescence | researchgate.net |
| Pyridine-2,6-diamide Acyl Hydrazone | Zinc Chloride (ZnCl₂) / Aluminum Chloride (AlCl₃) | Ion-pair sensing, fluorescence changes | bohrium.com |
Q & A
Q. What are the established synthetic routes for Tetradecyl-4-ethylpyridinium, and how can purity be optimized during synthesis?
Methodological Answer: The synthesis typically involves quaternization of pyridine derivatives with tetradecyl and ethyl alkyl halides. Key steps include:
- Reagent selection : Use anhydrous conditions to minimize hydrolysis of alkyl halides.
- Temperature control : Maintain 60–80°C for optimal reaction kinetics while avoiding side reactions.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
- Purity validation : Monitor via thin-layer chromatography (TLC) and confirm using -NMR (e.g., δ 1.2–1.4 ppm for methylene groups) and mass spectrometry (expected molecular ion at m/z 335.3) .
- Yield optimization : Adjust stoichiometric ratios (e.g., 1.2:1 alkyl halide to pyridine) and reaction time (12–24 hours) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural confirmation :
- - and -NMR to identify alkyl chain integration and pyridinium core.
- FT-IR for C-N stretching vibrations (~1640 cm) and alkyl chain C-H modes.
- Purity assessment :
- High-performance liquid chromatography (HPLC) with UV detection at 254 nm.
- Elemental analysis (C, H, N) to validate stoichiometry (±0.3% tolerance) .
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen to determine decomposition thresholds (>200°C typical for quaternary ammonium salts) .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship of this compound in antimicrobial applications?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to assess membrane disruption efficacy. Parameters include:
- Force fields (e.g., CHARMM36 for lipid-protein systems).
- Free energy calculations (e.g., PMF for translocation across membranes).
- Docking studies : Use AutoDock Vina to predict binding affinities to bacterial enzyme targets (e.g., ATP-binding cassettes).
- Validation : Correlate simulation results with experimental MIC (minimum inhibitory concentration) data against Staphylococcus aureus and E. coli .
Q. What experimental strategies resolve contradictions in thermodynamic data for this compound’s solubility in polar vs. nonpolar solvents?
Methodological Answer:
- Controlled solubility assays :
- Prepare saturated solutions in solvents (e.g., water, ethanol, hexane) under standardized temperatures (25°C ± 0.1°C).
- Quantify via gravimetric analysis after solvent evaporation.
- Statistical reconciliation :
- Apply ANOVA to identify outliers in datasets.
- Use Hansen solubility parameters (HSPs) to rationalize discrepancies (e.g., polar interactions dominate in water vs. dispersive forces in hexane).
- Advanced techniques :
- Isothermal titration calorimetry (ITC) to measure enthalpy changes during dissolution.
- Small-angle X-ray scattering (SAXS) to study micelle formation in aqueous solutions .
Q. How should researchers design experiments to evaluate the environmental persistence of this compound in aquatic systems?
Methodological Answer:
- Microcosm studies :
- Simulate natural water conditions (pH 7.0–8.5, 20°C) with sediment interactions.
- Monitor degradation via LC-MS/MS over 30-day periods.
- Biotic/abiotic factor isolation :
- Use sterile controls to distinguish microbial vs. photolytic degradation.
- Quantify metabolites (e.g., pyridine derivatives) via GC-MS.
- Ecotoxicity assessment :
Data Presentation and Reproducibility Guidelines
Q. Table 1. Key Characterization Data for this compound
| Parameter | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 85–87°C | |
| Solubility in Water (25°C) | Gravimetric | 2.1 mg/mL | |
| Critical Micelle Concentration (CMC) | Conductivity | 0.8 mM | |
| Antimicrobial Efficacy (MIC) | Broth dilution | 12.5 µg/mL (S. aureus) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
